molecular formula C24H24N4O2S2 B381554 N~1~,N~4~-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-butenediamide

N~1~,N~4~-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-butenediamide

Cat. No.: B381554
M. Wt: 464.6g/mol
InChI Key: WGGRGSXTWNQTLV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide is a complex organic compound characterized by its unique structure, which includes cyano groups, a cyclohepta[b]thiophene ring, and a but-2-enediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohepta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of cyano groups: The cyano groups are introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Formation of the but-2-enediamide backbone: This involves the reaction of the cyano-substituted cyclohepta[b]thiophene with a suitable diamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide involves its interaction with specific molecular targets. The cyano groups and the cyclohepta[b]thiophene ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N,N’-bis(3-cyano-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide: Similar structure but lacks the tetrahydro modification.

    (2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-2-yl)but-2-enediamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2E)-N,N’-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6g/mol

IUPAC Name

(E)-N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)but-2-enediamide

InChI

InChI=1S/C24H24N4O2S2/c25-13-17-15-7-3-1-5-9-19(15)31-23(17)27-21(29)11-12-22(30)28-24-18(14-26)16-8-4-2-6-10-20(16)32-24/h11-12H,1-10H2,(H,27,29)(H,28,30)/b12-11+

InChI Key

WGGRGSXTWNQTLV-VAWYXSNFSA-N

SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC(=O)NC3=C(C4=C(S3)CCCCC4)C#N

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)/C=C/C(=O)NC3=C(C4=C(S3)CCCCC4)C#N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC(=O)NC3=C(C4=C(S3)CCCCC4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.